2-(4-fluorophenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide is an organic compound that features a fluorophenoxy group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.
Introduction of the Thiophene Group: The intermediate is then reacted with a thiophene derivative under suitable conditions to introduce the thiophene group.
Formation of the Acetamide: Finally, the compound is treated with an acetamide derivative to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-[2-(thiophen-3-yl)ethyl]acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c15-12-1-3-13(4-2-12)18-9-14(17)16-7-5-11-6-8-19-10-11/h1-4,6,8,10H,5,7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBIRICADHEIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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